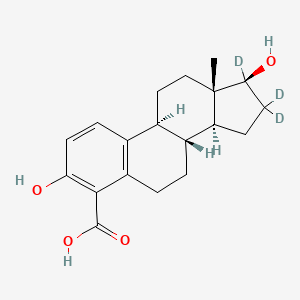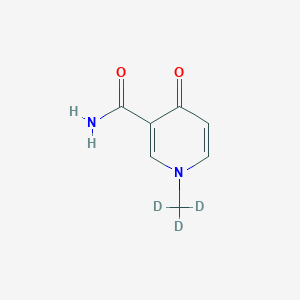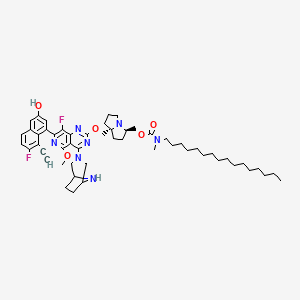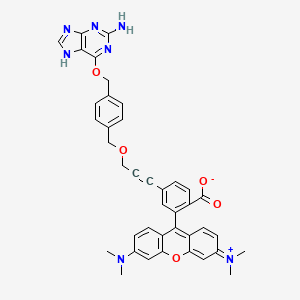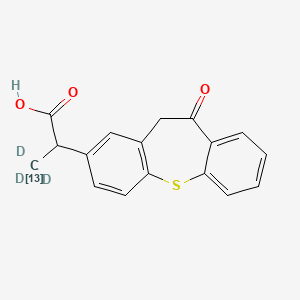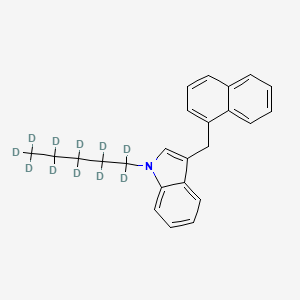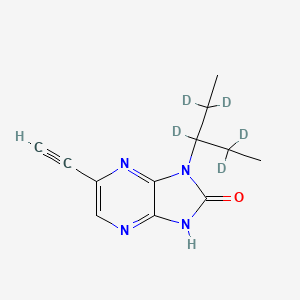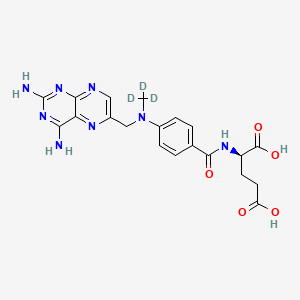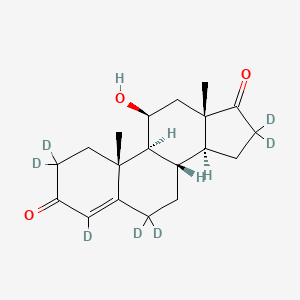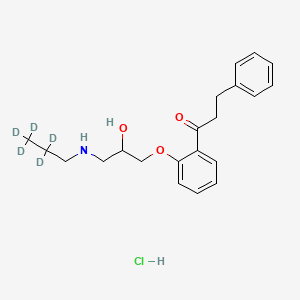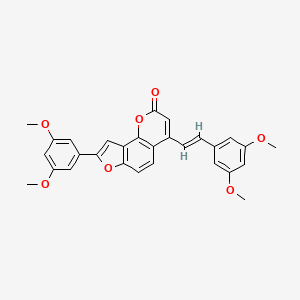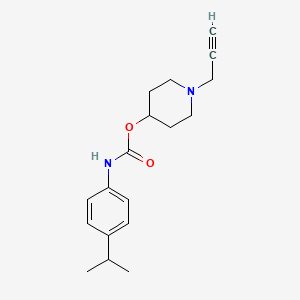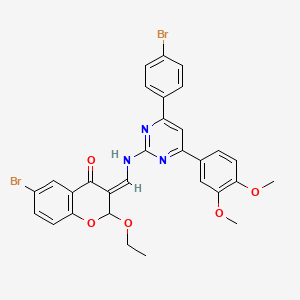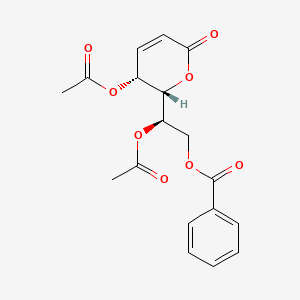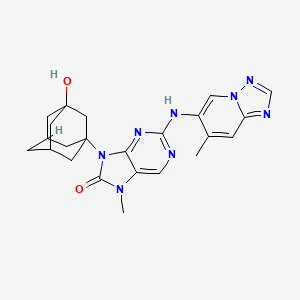
DNA-PK-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA-PK-IN-1 is a selective inhibitor of DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound has garnered significant attention in the field of cancer research due to its potential to enhance the efficacy of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms in cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DNA-PK-IN-1 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the preparation of intermediate compounds through nucleophilic aromatic substitution reactions, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining the quality and consistency of the product. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: DNA-PK-IN-1 primarily undergoes substitution reactions during its synthesis. It may also participate in other types of reactions, such as oxidation and reduction, depending on the specific functional groups present in the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nucleophiles, electrophiles, and catalysts such as palladium or copper. Reaction conditions often involve the use of organic solvents like dimethylformamide or dichloromethane, and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. By-products may include unreacted starting materials, side products from incomplete reactions, and impurities that need to be removed through purification processes .
Applications De Recherche Scientifique
DNA-PK-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
DNA-PK-IN-1 exerts its effects by selectively inhibiting the activity of DNA-dependent protein kinase. This enzyme plays a crucial role in the non-homologous end joining pathway, which is responsible for repairing DNA double-strand breaks. By inhibiting this enzyme, this compound prevents the repair of DNA damage in cancer cells, leading to increased sensitivity to DNA-damaging agents such as radiation and chemotherapy .
The molecular targets of this compound include the catalytic subunit of DNA-dependent protein kinase and the Ku heterodimer, which are essential components of the DNA repair machinery .
Comparaison Avec Des Composés Similaires
DNA-PK-IN-1 is unique in its high selectivity for DNA-dependent protein kinase compared to other similar compounds. Some of the similar compounds include:
M3814: A highly selective inhibitor with a different chemical structure and mechanism of action.
AZD7648: A selective inhibitor developed by AstraZeneca, currently in clinical trials for cancer treatment.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity, potency, and potential therapeutic applications .
Propriétés
Formule moléculaire |
C23H26N8O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
9-(3-hydroxy-1-adamantyl)-7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]purin-8-one |
InChI |
InChI=1S/C23H26N8O2/c1-13-3-18-25-12-26-30(18)10-16(13)27-20-24-9-17-19(28-20)31(21(32)29(17)2)22-5-14-4-15(6-22)8-23(33,7-14)11-22/h3,9-10,12,14-15,33H,4-8,11H2,1-2H3,(H,24,27,28) |
Clé InChI |
LUNNHYMBXZPWBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C56CC7CC(C5)CC(C7)(C6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


